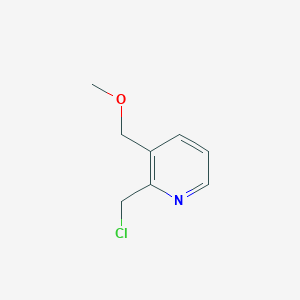
2-(Chloromethyl)-3-(methoxymethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-(methoxymethyl)pyridine is a chemical compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(methoxymethyl)pyridine typically involves the chloromethylation of 3-(methoxymethyl)pyridine. One common method is the reaction of 3-(methoxymethyl)pyridine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-(aminomethyl)-3-(methoxymethyl)pyridine or 2-(thiocyanatomethyl)-3-(methoxymethyl)pyridine.
Oxidation: Formation of 2-(chloromethyl)-3-(formylmethyl)pyridine or 2-(chloromethyl)-3-(carboxymethyl)pyridine.
Reduction: Formation of 2-(chloromethyl)-3-(methoxymethyl)piperidine.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-(methoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-6-(methoxymethyl)pyridine
- 2-(Chloromethyl)-5-(methoxymethyl)pyridine
- 2-(Chloromethyl)-4-(methoxymethyl)pyridine
Uniqueness
2-(Chloromethyl)-3-(methoxymethyl)pyridine is unique due to the specific positioning of the chloromethyl and methoxymethyl groups on the pyridine ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
WEIHEFBUCHFVTP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(N=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



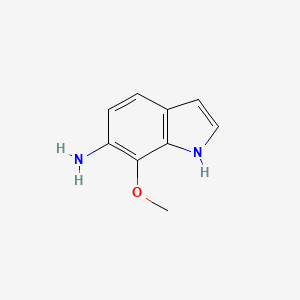
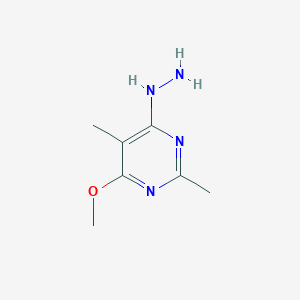
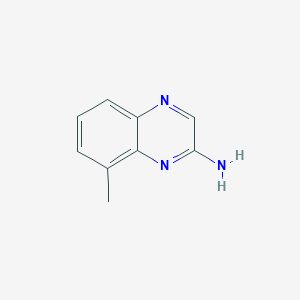


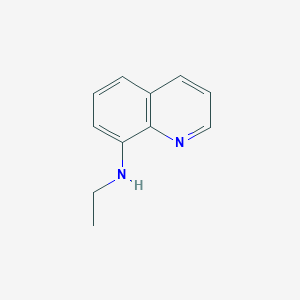

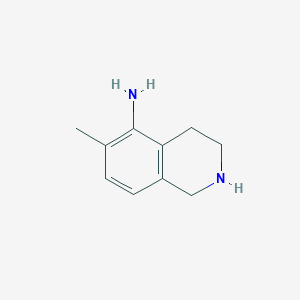
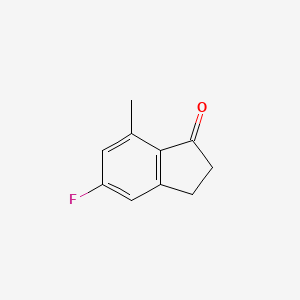
![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)

